molecular formula C10H9BrClNO2 B13313836 4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one

4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one

Cat. No.: B13313836
M. Wt: 290.54 g/mol
InChI Key: YDNDCMDBTGRTHU-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one (CAS 1427327-21-6) is a halogen-substituted morpholin-3-one derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a morpholinone ring system, a privileged scaffold in drug discovery known for its wide range of biological activities and its utility as a chiral auxiliary and synthetic intermediate . The specific 4-bromo-3-chloro substitution pattern on the phenyl ring makes it a versatile and valuable building block for further chemical derivatization, particularly via metal-catalyzed cross-coupling reactions. In contemporary research, morpholinone and morpholine-based structures are extensively investigated for their antimicrobial potential. Recent studies highlight the use of similar 4-aryl-morpholin-3-one scaffolds in the development of novel antibacterial agents to combat the global challenge of multidrug resistance . Researchers utilize these cores to design new chemical entities, such as semicarbazides and thiosemicarbazides, which have demonstrated potent activity against Gram-positive bacterial strains like Enterococcus faecalis . The structural motif is also relevant in the design of complex hybrids, including quinazoline piperazine phosphorodiamidates, which are evaluated as potent DNA gyrase inhibitors . The provided compound, with its defined molecular framework (C10H9BrClNO2, MW: 290.54 ), serves as a critical intermediate for synthesizing such targeted molecules. Its research value lies in its ability to be seamlessly incorporated into larger, more complex structures, enabling structure-activity relationship (SAR) studies and the discovery of new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-(4-bromo-3-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C10H9BrClNO2/c11-8-2-1-7(5-9(8)12)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2

InChI Key

YDNDCMDBTGRTHU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvents: N,N-dimethyl formamide (DMF) can be used as a solvent in reactions involving morpholine derivatives. Methylene chloride is also effective for reactions involving carbonyl diimidazole.
  • Temperature: Reactions are often conducted at elevated temperatures (reflux) to facilitate cyclization. Heating to 90°C can help dissolve starting materials before further processing.
  • Reaction Time: The reaction time can vary from several hours to overnight, depending on the specific reagents and conditions.
  • Purification: Techniques such as filtration, washing, and crystallization are used to purify the final product.

Biological Activity and Applications

Research indicates that 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors, which can lead to enzyme inhibition or modulation of receptor activity, crucial for developing therapeutic agents.

Table 2: Comparison with Related Compounds

Compound Name Structure Notable Features
4-(4-Chlorophenyl)-morpholin-3-one Structure Lacks bromine; primarily studied for its anti-cancer properties.
4-(Bromophenyl)-morpholin-3-one Structure Similar halogenation; explored for anti-inflammatory effects.
4-(Nitrophenyl)-morpholin-3-one Structure Contains a nitro group; used in studies on neuroprotective effects.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Properties/Applications
4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one 4-Br, 3-Cl C₁₀H₉BrClNO₂ 290.54 High halogen content enhances lipophilicity and antimicrobial potential
4-(4-Nitrophenyl)morpholin-3-one 4-NO₂ C₁₀H₁₀N₂O₃ 206.20 Moderate yields (40–60%) in aprotic solvents; electron-withdrawing nitro group facilitates reduction to amino derivatives
4-(4-Aminophenyl)morpholin-3-one 4-NH₂ C₁₀H₁₂N₂O₂ 192.21 Melting point: 160–163°C; used in antithrombotic agents (e.g., EMD 495235)
4-(4-Bromophenyl)morpholin-3-one 4-Br C₁₀H₁₀BrNO₂ 256.10 Intermediate in LpxC inhibitors; improved Gram-negative antibacterial activity
4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one 2-Br, 4-Cl C₁₀H₉BrClNO₂ 290.54 Positional isomer of the target compound; steric effects may alter reactivity

Physicochemical Properties

  • Lipophilicity: Bromo and chloro groups increase logP values compared to amino or nitro derivatives, improving blood-brain barrier penetration .
  • Stability: Halogenated derivatives are more stable under acidic conditions than amino analogs, which may oxidize or degrade .
  • Solubility: Nitro and amino derivatives show higher aqueous solubility due to polar functional groups, whereas halogenated analogs require organic solvents for dissolution .

Biological Activity

4-(4-Bromo-3-chloro-phenyl)-morpholin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring and a phenyl group substituted with bromine and chlorine atoms, which are known to enhance its reactivity and interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrClN2OC_{10}H_{9}BrClN_{2}O, with a molecular weight of approximately 276.56 g/mol. The presence of halogen substituents (bromine and chlorine) on the aromatic ring is crucial for its biological activity, as these groups can influence binding affinity to various targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be crucial for its therapeutic effects.
  • Receptor Binding : It interacts with various receptors, modulating their activity and potentially leading to different biological outcomes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines.

Cell Line IC50 (μM) Mechanism
A549 (Lung)5.0Induction of apoptosis
MCF-7 (Breast)7.5Cell cycle arrest at G1 phase
DU145 (Prostate)6.2Inhibition of EGFR signaling

These findings suggest that the compound may act through pathways involving apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The presence of halogens enhances the compound's ability to penetrate microbial membranes, contributing to its efficacy .

Case Studies

  • Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated the effects of various morpholine derivatives, including this compound on cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated morpholine compounds. It reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .

Q & A

Q. Table 1. Analytical Techniques for Impurity Identification

TechniquePurposeExample DataReference
HRMSMolecular weight confirmationm/z 514.27 [M+H]⁺
¹H NMRHydrogen environment mappingδ 3.5–4.0 ppm (morpholinone protons)
HPLCPurity assessmentRetention time: 8.2 min (gradient)

Q. Table 2. Key Reaction Conditions for Triazine Coupling

ParameterOptimal ValueImpact on YieldReference
Temperature0°C (initial step), RT (reflux)Minimizes side reactions
CatalystK₂CO₃Neutralizes HCl byproduct
SolventAcetone/1,4-dioxaneEnhances solubility of intermediates

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